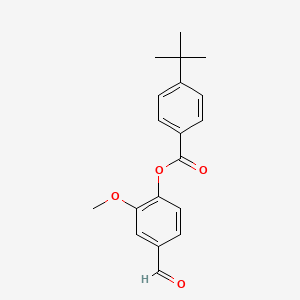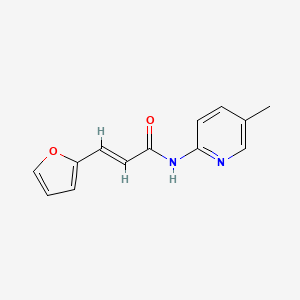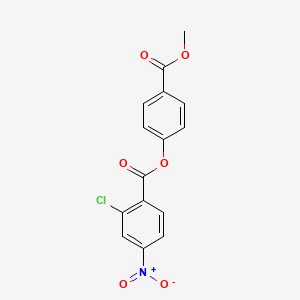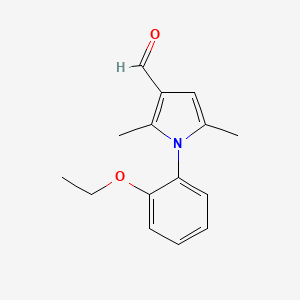![molecular formula C16H18N2OS B5712619 3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B5712619.png)
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-ylmethyl)propanamide is an organic compound that features a sulfanyl group attached to a 4-methylphenyl ring, a pyridin-3-ylmethyl group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the sulfanyl group: This can be achieved by reacting 4-methylphenyl thiol with an appropriate halide under basic conditions.
Attachment of the pyridin-3-ylmethyl group: This step involves the reaction of pyridin-3-ylmethylamine with the intermediate formed in the previous step.
Formation of the propanamide backbone: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-ylmethyl)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and pyridin-3-ylmethyl groups could play a role in binding to the target, while the propanamide backbone might influence the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also feature a methylsulfonyl group attached to an aromatic ring and have been studied for their antimicrobial and anti-inflammatory activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds contain a pyrazolo[3,4-d]pyrimidine linkage and have shown anticancer activity.
N-(pyridin-2-yl)amides: These compounds are structurally similar and have been synthesized from a-bromoketones and 2-aminopyridine.
Uniqueness
3-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-ylmethyl)propanamide is unique due to the combination of its sulfanyl group, pyridin-3-ylmethyl group, and propanamide backbone. This unique structure may confer specific properties and activities that are not observed in similar compounds, making it a valuable compound for further research and development.
特性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-13-4-6-15(7-5-13)20-10-8-16(19)18-12-14-3-2-9-17-11-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXNWBXPABDIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexyl-4-fluorobenzenesulfonamide](/img/structure/B5712537.png)
![N'-[2-(4-methoxyphenyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5712541.png)




![N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide](/img/structure/B5712580.png)
![2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5712583.png)
![ETHYL 4-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5712595.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5712602.png)

![Ethyl 4-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5712633.png)
![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![METHYL 2-{7-[(CYCLOPROPYLCARBAMOYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B5712644.png)
